IT1t dihydrochloride
IT1t dihydrochloride
IT1t is a chemokine (C-X-C motif) receptor 4 (CXCR4) antagonist (IC50s = 8 and 11 nM for the human and rat receptors, respectively). It is selective for CXCR4 over human ether-a-go-go-related gene potassium channels (hERG/Kv11.1; IC50 = 13,240 nM). IT1t inhibits calcium mobilization induced by chemokine (C-X-C-motif) ligand 12 (CXCL12) in CEM cells (IC50 = 1.1 nM) and decreases CXCL12-induced migration of Jurkat cells (IC50 = 79.1 nM). It inhibits replication of the HIV-1 strain NL4-3 in MT-4 cells and isolated human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA; IC50s = 14.2 and 19 nM, respectively). IT1t (20 µM) reduces tumor growth in an MDA-MB-231-B zebrafish xenograft model.
IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.
IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.
Brand Name:
Vulcanchem
CAS No.:
1092776-63-0
VCID:
VC21536410
InChI:
InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H
SMILES:
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl
Molecular Formula:
C21H36Cl2N4S2
Molecular Weight:
479.6 g/mol
IT1t dihydrochloride
CAS No.: 1092776-63-0
Cat. No.: VC21536410
Molecular Formula: C21H36Cl2N4S2
Molecular Weight: 479.6 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | IT1t is a chemokine (C-X-C motif) receptor 4 (CXCR4) antagonist (IC50s = 8 and 11 nM for the human and rat receptors, respectively). It is selective for CXCR4 over human ether-a-go-go-related gene potassium channels (hERG/Kv11.1; IC50 = 13,240 nM). IT1t inhibits calcium mobilization induced by chemokine (C-X-C-motif) ligand 12 (CXCL12) in CEM cells (IC50 = 1.1 nM) and decreases CXCL12-induced migration of Jurkat cells (IC50 = 79.1 nM). It inhibits replication of the HIV-1 strain NL4-3 in MT-4 cells and isolated human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA; IC50s = 14.2 and 19 nM, respectively). IT1t (20 µM) reduces tumor growth in an MDA-MB-231-B zebrafish xenograft model. IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages. |
|---|---|
| CAS No. | 1092776-63-0 |
| Molecular Formula | C21H36Cl2N4S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | (6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride |
| Standard InChI | InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H |
| Standard InChI Key | HFXJOXOIINQOEB-UHFFFAOYSA-N |
| SMILES | CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl |
| Canonical SMILES | CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl |
| Appearance | Solid powder |
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